![molecular formula C9H15NO3S B2983163 (1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one CAS No. 2490314-12-8](/img/structure/B2983163.png)
(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one
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Overview
Description
(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one, also known as tert-butyl carbazate, is a chemical compound that has been used in various scientific research applications. This compound is a carbazate derivative that has a bicyclic structure and contains a thia-azabicycloheptane ring system. 2.0]heptan-4-one.
Mechanism Of Action
The mechanism of action of (1S,5S)-3-(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in cells. For example, it has been reported that (1S,5S)-3-(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one can inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S,5S)-3-(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one have been studied extensively. It has been reported that this compound can inhibit the growth and proliferation of cancer cells, as well as the replication of certain viruses. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1S,5S)-3-(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various biologically active compounds, making it a valuable tool for medicinal chemistry research. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to handle this compound with care and follow proper safety procedures.
Future Directions
There are several future directions for the research and application of (1S,5S)-3-(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one. One potential direction is to explore its potential as an antiviral agent. Given its ability to inhibit the replication of certain viruses, it may be a promising candidate for the development of new antiviral drugs. Additionally, further research could be conducted to investigate its potential as an anticancer agent, as well as its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of (1S,5S)-3-(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one can be achieved by reacting (1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one hydrazine with cyclohexanone in the presence of a catalyst. This reaction results in the formation of (1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one carbazate, which can be further oxidized to form (1S,5S)-3-(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one.
Scientific Research Applications
(1S,5S)-3-(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been used as a building block for the synthesis of various biologically active compounds, including antitumor, antimicrobial, and antiviral agents.
properties
IUPAC Name |
(1S,5S)-3-tert-butyl-2,2-dioxo-2λ6-thia-3-azabicyclo[3.2.0]heptan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-9(2,3)10-8(11)6-4-5-7(6)14(10,12)13/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORXVWLBNLTDBF-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2CCC2S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=O)[C@@H]2CC[C@@H]2S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one |
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